molecular formula C18H25ClN2O5S B1664933 Amosulalol hydrochloride CAS No. 93633-92-2

Amosulalol hydrochloride

Cat. No.: B1664933
CAS No.: 93633-92-2
M. Wt: 416.9 g/mol
InChI Key: JRVCPDVOFCWKAG-UHFFFAOYSA-N
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Description

Amosulalol hydrochloride is a pharmacological agent primarily used as an antihypertensive drug. It functions as a non-selective beta-adrenergic blocker and a selective alpha-1 adrenergic blocker. This dualistic mechanism provides therapeutic benefits in managing hypertension and certain cardiovascular conditions .

Mechanism of Action

Target of Action

Amosulalol hydrochloride is a combined α- and β-blocker . It has a much higher affinity for α1-adrenergic receptors than for β-adrenergic receptors . These receptors are the primary targets of this compound. The α1-adrenergic receptors are found in various parts of the body including the heart and blood vessels, and they play a crucial role in the regulation of heart function and blood pressure .

Biochemical Pathways

This compound affects several biochemical pathways. These include the calcium signaling pathway, cGMP-PKG signaling pathway, cAMP signaling pathway, and neuroactive ligand-receptor interaction . These pathways play a significant role in the regulation of heart function and blood pressure. By affecting these pathways, this compound can exert its antihypertensive effects .

Pharmacokinetics

After oral administration, the maximum plasma concentrations of this compound are reached at 0.25h, after which they decline with apparent half-lives of 0.8—1.3h . The systemic bioavailability of a 10-mg/kg dose is 38.7% . The area under the plasma concentration curve increases more than proportionally to the dose, suggesting metabolic saturation . After oral and intravenous administrations, 64.7% and 81.0% of the radioactivity were recovered, respectively, in the urine within 48h .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in heart rate and blood pressure . It also suppresses monocyte adhesion to the endothelium and levels of adhesion molecules (intercellular adhesion molecule-1 and vascular cell adhesion molecule-1) in the endothelial surface .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the drug’s first-pass metabolism was found to be almost negligible in humans, but it was extensively metabolized in laboratory animals . This suggests that species differences can significantly affect the drug’s pharmacokinetics and pharmacodynamics. Other factors such as diet, age, gender, and health status of the individual can also influence the drug’s action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of amosulalol hydrochloride involves several steps:

    Reaction of guaiacol with ethylene oxide: This produces 2-(2-methoxyphenoxy)ethanol.

    Halogenation with thionyl chloride: This step converts 2-(2-methoxyphenoxy)ethanol to 1-(2-chloroethoxy)-2-methoxybenzene.

    Treatment with benzylamine: This results in N-benzyl-2-(2-methoxyphenoxy)ethylamine.

    Addition of 5-bromoacetyl-2-methylbenzenesulfonamide: This forms an intermediate compound.

    Reduction of the carbonyl group with sodium borohydride: This step reduces the intermediate compound.

    Catalytic hydrogenation: This final step cleaves the benzyl group, completing the synthesis of amosulalol.

Industrial Production Methods: Industrial production methods for this compound typically involve optimizing the above synthetic routes to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions: Amosulalol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include intermediates like 2-(2-methoxyphenoxy)ethanol and N-benzyl-2-(2-methoxyphenoxy)ethylamine, leading to the final product, this compound .

Scientific Research Applications

Amosulalol hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Uniqueness of Amosulalol Hydrochloride: this compound is unique due to its balanced blocking of both alpha-1 and beta-adrenergic receptors, providing a comprehensive approach to managing hypertension without causing reflex tachycardia .

Properties

IUPAC Name

5-[1-hydroxy-2-[2-(2-methoxyphenoxy)ethylamino]ethyl]-2-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13-7-8-14(11-18(13)26(19,22)23)15(21)12-20-9-10-25-17-6-4-3-5-16(17)24-2;/h3-8,11,15,20-21H,9-10,12H2,1-2H3,(H2,19,22,23);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRVCPDVOFCWKAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(CNCCOC2=CC=CC=C2OC)O)S(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00918277
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

416.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70958-86-0, 93633-92-2
Record name Benzenesulfonamide, 5-[1-hydroxy-2-[[2-(2-methoxyphenoxy)ethyl]amino]ethyl]-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70958-86-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name YM 09538
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070958860
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amosulalol hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093633922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(1-Hydroxy-2-{[2-(2-methoxyphenoxy)ethyl]amino}ethyl)-2-methylbenzene-1-sulfonamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00918277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AMOSULALOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O4S698PEE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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